Cas no 868666-12-0 ((S)-2-Methyl-4,4,4-trifluorobutyric acid)

(S)-2-Methyl-4,4,4-trifluorobutyric acid is a chiral fluorinated carboxylic acid with significant utility in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The stereogenic center at the 2-position allows for enantioselective applications, particularly in the development of optically active intermediates. This compound is often employed in asymmetric synthesis and as a building block for fluorinated analogs of natural products. High purity and consistent quality ensure reliable performance in research and industrial processes. Its structural features contribute to improved binding affinity and pharmacokinetic properties in target molecules.
(S)-2-Methyl-4,4,4-trifluorobutyric acid structure
868666-12-0 structure
商品名:(S)-2-Methyl-4,4,4-trifluorobutyric acid
CAS番号:868666-12-0
MF:C5H7F3O2
メガワット:156.103092432022
CID:5866628
PubChem ID:7019026

(S)-2-Methyl-4,4,4-trifluorobutyric acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Methyl-4,4,4-trifluorobutyric acid
    • (2S)-4,4,4-trifluoro-2-methylbutanoic acid
    • OBUKEMPWKGDRJV-VKHMYHEASA-N
    • starbld0025110
    • SCHEMBL12885928
    • EN300-6505759
    • (S)-4,4,4-Trifluoro-2-methylbutanoic acid
    • 868666-12-0
    • インチ: 1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1
    • InChIKey: OBUKEMPWKGDRJV-VKHMYHEASA-N
    • ほほえんだ: C(O)(=O)[C@@H](C)CC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 156.03981395g/mol
  • どういたいしつりょう: 156.03981395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(S)-2-Methyl-4,4,4-trifluorobutyric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505759-0.05g
(2S)-4,4,4-trifluoro-2-methylbutanoic acid
868666-12-0 95.0%
0.05g
$619.0 2025-03-14
Enamine
EN300-6505759-0.1g
(2S)-4,4,4-trifluoro-2-methylbutanoic acid
868666-12-0 95.0%
0.1g
$809.0 2025-03-14
Enamine
EN300-6505759-5.0g
(2S)-4,4,4-trifluoro-2-methylbutanoic acid
868666-12-0 95.0%
5.0g
$6757.0 2025-03-14
Aaron
AR028PCT-1g
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
1g
$3229.00 2025-02-16
Aaron
AR028PCT-10g
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
10g
$13800.00 2023-12-15
Aaron
AR028PCT-250mg
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
250mg
$1611.00 2025-02-16
Aaron
AR028PCT-500mg
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
500mg
$2524.00 2025-02-16
1PlusChem
1P028P4H-250mg
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
250mg
$1487.00 2024-04-21
Aaron
AR028PCT-50mg
(2S)-4,4,4-trifluoro-2-methylbutanoicacid
868666-12-0 95%
50mg
$877.00 2025-02-16
Enamine
EN300-6505759-1.0g
(2S)-4,4,4-trifluoro-2-methylbutanoic acid
868666-12-0 95.0%
1.0g
$2330.0 2025-03-14

(S)-2-Methyl-4,4,4-trifluorobutyric acid 関連文献

(S)-2-Methyl-4,4,4-trifluorobutyric acidに関する追加情報

(S)-2-Methyl-4,4,4-Trifluorobutyric Acid: A Comprehensive Overview

Introduction to (S)-2-Methyl-4,4,4-Trifluorobutyric Acid

(S)-2-Methyl-4,4,4-Trifluorobutyric Acid, also known by its CAS number 868666-12-0, is a fluorinated organic compound with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to the central carbon atom of a butyric acid backbone. The (S) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.

Structural Features and Chemical Properties

The molecular structure of (S)-2-Methyl-4,4,4-Trifluorobutyric Acid consists of a four-carbon chain with a carboxylic acid group at one end and a trifluoromethyl group at the other. The presence of three fluorine atoms in the trifluoromethyl group imparts unique electronic and steric properties to the molecule. Fluorine's high electronegativity enhances the acidity of the carboxylic acid group, making this compound more acidic compared to its non-fluorinated counterparts. Additionally, the steric hindrance introduced by the trifluoromethyl group influences the molecule's conformation and reactivity.

Synthesis and Production Methods

The synthesis of (S)-2-Methyl-4,4,4-Trifluorobutyric Acid involves several steps that require precise control over reaction conditions to achieve the desired stereochemistry. One common approach is through the fluorination of an intermediate compound using electrophilic fluorination techniques. Recent advancements in catalytic asymmetric synthesis have enabled more efficient production methods with higher enantiomeric excesses. These methods are critical for applications requiring high purity and specific stereochemical configurations.

Applications in Drug Discovery and Development

(S)-2-Methyl-4,4,4-Trifluorobutyric Acid has found extensive use in drug discovery due to its unique chemical properties. The trifluoromethyl group acts as an electron-withdrawing substituent, enhancing the bioavailability and stability of drug candidates. Recent studies have highlighted its role in designing inhibitors for various enzyme targets, including kinases and proteases. Its ability to modulate pharmacokinetic properties makes it a valuable tool in medicinal chemistry.

Role in Materials Science and Nanotechnology

Beyond pharmaceutical applications, (S)-2-Methyl-4,4,4-Trifluorobutyric Acid is also utilized in materials science for synthesizing advanced polymers and nanoparticles. The fluorinated moiety contributes to improved thermal stability and mechanical properties of polymer matrices. Researchers have explored its use in creating biocompatible materials for medical devices and tissue engineering applications.

Environmental Impact and Safety Considerations

Despite its wide-ranging applications, understanding the environmental impact of (S)-2-Methyl-4,4,4-Trifluorobutyric Acid is crucial for sustainable practices. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments. Regulatory frameworks are increasingly focusing on minimizing emissions during production and ensuring safe disposal practices.

Future Directions and Research Opportunities

The future of (S)-2-Methyl-4,4,4-Trifluorobutyric Acid lies in exploring novel synthetic pathways that enhance efficiency while reducing environmental footprint. Additionally, research into its interactions with biological systems at molecular levels could unlock new therapeutic applications. Collaborative efforts between academia and industry will be essential for driving innovation in this field.

Conclusion

(S)-2-Methyl-4,4,4-Trifluorobutyric Acid stands as a testament to the potential of fluorinated compounds in modern science and technology. Its versatile properties make it an invaluable tool across diverse disciplines while highlighting the need for responsible use to ensure long-term sustainability.

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